methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate
Description
Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a fluorinated benzyl substituent at the 1-position of the indole core and a methyl ester group at the 3-position. Its molecular formula is C₁₇H₁₃FNO₂, with a molecular weight of 285.29 g/mol. The compound is structurally related to synthetic cannabinoids, particularly those in the PB-22 (quinolinyl indole carboxylate) and FDU-PB-22 (naphthyl indole carboxylate) families, but differs in its ester moiety (methyl vs. aryl groups) .
Synthesis: The compound is synthesized via nucleophilic substitution, where the N–H hydrogen of methyl 1H-indole-3-carboxylate is replaced by a 4-fluorobenzyl group using 1-(bromomethyl)-4-fluorobenzene. This method parallels the synthesis of its indazole analog, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .
Applications: It is primarily studied in pharmacological contexts, including metabolic pathways (e.g., glucuronidation) and receptor interactions. Evidence suggests it acts as a synthetic cannabinoid receptor agonist, though its recreational use is less documented compared to aryl-ester analogs like FUB-PB-22 or FDU-PB-22 .
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXRMLRZBRPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole-3-carboxylic acid and 4-fluorobenzyl bromide.
Esterification: The carboxylic acid group of indole-3-carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to form methyl indole-3-carboxylate.
N-Alkylation: The methyl indole-3-carboxylate is then subjected to N-alkylation with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amidation.
Conditions :
-
Basic hydrolysis : NaOH (2 M) in H₂O/MeOH (3:1), reflux for 4–6 hours .
-
Acidic hydrolysis : HCl (6 M) in THF/H₂O (1:1), reflux for 12 hours .
Product :
1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid (purity >95% by HPLC) .
Reduction of the Ester Group
The ester is reduced to a primary alcohol using strong reducing agents.
Reagents :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C to reflux.
Product :
1-(4-Fluorobenzyl)-1H-indole-3-methanol (yield not quantified).
Amidation via Acid Chloride Intermediate
The hydrolyzed carboxylic acid is converted to an amide through a two-step process:
-
Acid chloride formation :
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Amine coupling :
Products :
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1-(4-Fluorobenzyl)-N-(pyrrolidin-1-yl)-1H-indole-3-carboxamide
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1-(4-Fluorobenzyl)-N-(piperidin-1-yl)-1H-indole-3-carboxamide
Enzymatic Glucuronidation
In metabolic studies, the hydrolyzed carboxylic acid derivative undergoes glucuronidation, a Phase II detoxification pathway.
Enzyme System :
Kinetic Parameters :
| Parameter | Value |
|---|---|
| 141 ± 39 μM | |
| 0.82 ± 0.12 nmol/min/mg | |
| 5.8 μL/min/mg |
Product :
1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid β-D-glucuronide .
Nucleophilic Aromatic Substitution (Potential)
While not directly documented for this compound, the para-fluorine on the benzyl group may undergo substitution under strongly activating conditions (e.g., high-temperature Pd-catalyzed coupling). Theoretical pathways include:
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Fluorine replacement with –OH, –NH₂, or –SR groups.
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Cross-coupling reactions (e.g., Suzuki-Miyaura) requiring directed ortho-metalation .
Stability Under Synthetic Conditions
The compound remains stable under reflux in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strongly oxidizing environments .
Scientific Research Applications
Pharmacological Properties
Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate, also known as FDU-PB-22, is part of a class of compounds known as synthetic cannabinoids. These compounds interact with the endocannabinoid system, primarily targeting the CB1 and CB2 receptors.
Receptor Activation
Research indicates that this compound exhibits high affinity for cannabinoid receptors. Studies have shown that it acts as an agonist at both CB1 and CB2 receptors, which are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization . The activation of these receptors can lead to a range of effects similar to those produced by natural cannabinoids like THC.
Toxicological Implications
In addition to its pharmacological effects, this compound has been implicated in cases of synthetic cannabinoid abuse. Reports have documented adverse effects such as paranoia, seizures, and tachycardia associated with its use . The compound's metabolic pathways have not been fully characterized, making it a subject of ongoing research to understand its safety profile and potential for abuse .
Potential Therapeutic Uses
While primarily recognized for its psychoactive properties, there is potential for therapeutic applications of this compound:
Pain Management
Given its interaction with cannabinoid receptors, this compound could be explored for use in pain management therapies. The modulation of pain pathways through cannabinoid receptor activation suggests that it might offer analgesic benefits without the side effects commonly associated with traditional opioids.
Anti-inflammatory Properties
Synthetic cannabinoids have also been studied for their anti-inflammatory effects. Research indicates that compounds targeting the CB2 receptor may reduce inflammation in various conditions, including autoimmune diseases and chronic pain syndromes . Thus, this compound may hold promise for further development in this area.
Forensic Applications
The rise in synthetic cannabinoid use has significant implications for forensic science. This compound has been identified in various biological samples during toxicological screenings.
Detection Methods
Forensic laboratories utilize advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound in biological matrices like urine and blood. These methods are crucial for understanding the prevalence of synthetic cannabinoids in drug-related incidents and aiding law enforcement efforts .
Case Studies
Several case studies highlight the role of this compound in forensic investigations. For instance, a study documented multiple instances of its presence in samples collected from individuals exhibiting severe adverse reactions attributed to synthetic cannabinoid use . These findings underscore the importance of continued research into the identification and effects of such compounds.
Mechanism of Action
The mechanism of action of methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and specificity towards these targets. The indole ring system is known to interact with various biological pathways, influencing processes such as cell signaling, apoptosis, and enzyme inhibition.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
2.1.1. Methyl 1-(4-Fluorobenzyl)-1H-Indazole-3-Carboxylate
- Molecular Formula : C₁₆H₁₃FN₂O₂
- Key Differences: Replaces the indole core with an indazole (two adjacent nitrogen atoms). This structural change alters electronic properties and receptor binding. Indazole derivatives often exhibit enhanced metabolic stability and cannabinoid receptor affinity compared to indole analogs .
2.1.2. Methyl 1-(3,4-Dichlorobenzyl)-1H-Indole-3-Carboxylate
- Molecular Formula: C₁₇H₁₃Cl₂NO₂
- Key Differences: Substitutes the 4-fluorobenzyl group with a 3,4-dichlorobenzyl moiety.
2.1.3. Ethyl-5-Fluoroindole-2-Carboxylate Derivatives
- Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- Key Differences: Fluorine at the 5-position of indole and an amide/ethyl ester at the 2-position. These modifications reduce cannabinoid receptor activity but increase selectivity for other targets (e.g., kinases) .
Ester Group Variations
2.2.1. FUB-PB-22 (Quinolin-8-yl 1-(4-Fluorobenzyl)-1H-Indole-3-Carboxylate)
- Molecular Formula : C₂₅H₁₈FN₂O₂
- Key Differences: Replaces the methyl ester with a quinolin-8-yl group. The bulky aryl ester enhances CB1 receptor binding potency, making FUB-PB-22 a high-risk recreational drug .
2.2.2. FDU-PB-22 (Naphthalen-1-yl 1-(4-Fluorobenzyl)-1H-Indole-3-Carboxylate)
- Molecular Formula: C₂₄H₁₉FNO₂
- Key Differences : Naphthyl ester increases hydrophobicity and prolongs metabolic half-life. Glucuronidation studies show slower clearance compared to methyl esters .
Pharmacological and Metabolic Comparisons
Key Findings :
- Fluorine Position: 4-Fluorobenzyl substituents enhance receptor binding compared to non-fluorinated analogs (e.g., NM-24) due to increased electronegativity and van der Waals interactions .
- Ester Groups : Methyl esters undergo faster glucuronidation than aryl esters, reducing bioavailability and abuse liability .
- Core Heterocycle: Indazole derivatives generally exhibit higher metabolic stability and receptor affinity than indole analogs, explaining their prevalence in illicit synthetic cannabinoids .
Biological Activity
Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate is a synthetic compound with notable biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves:
- Esterification : The reaction of indole-3-carboxylic acid with methanol in the presence of sulfuric acid to form methyl indole-3-carboxylate.
- N-Alkylation : The methyl indole-3-carboxylate undergoes nucleophilic substitution with 4-fluorobenzyl bromide using a base like potassium carbonate in dimethylformamide (DMF) as a solvent .
This compound belongs to the indole derivatives class, known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the indole ring influences biological pathways related to cell signaling and apoptosis .
Therapeutic Applications
Research indicates several therapeutic applications for this compound:
- Anti-inflammatory Effects : Studies have shown that indole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Anticancer Activity : this compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and A375 cells, with IC50 values indicating effective dose-response relationships .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 10 | Cytotoxicity |
| A375 | 15 | Cytotoxicity |
| HCT116 | 12 | Cytotoxicity |
Case Studies
A notable study evaluated the compound's effects on cancer cell lines, revealing that it inhibited cell growth through apoptosis induction. The mechanism involved the activation of caspases and increased expression of pro-apoptotic proteins .
Another investigation focused on its role as a synthetic cannabinoid precursor. The study highlighted its potential in modulating cannabinoid receptors, which may offer insights into developing analgesics or anti-hyperalgesic medications .
Research Findings
Recent studies have explored the compound's pharmacological properties:
- Fluorescent Probes : this compound is utilized in synthesizing fluorescent probes for imaging and diagnostic applications in biological systems.
- Receptor Binding Studies : Its potential as a ligand for receptor binding has been investigated, indicating possible roles in drug development targeting specific receptors involved in pain and inflammation pathways.
Q & A
Q. What are the established synthetic routes for methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate, and what critical parameters influence yield?
Synthesis typically involves alkylation of the indole nitrogen with 4-fluorobenzyl bromide. A common method (adapted from related indole derivatives) uses sodium hydride (NaH) in dimethylformamide (DMF) as a base to deprotonate the indole N–H, followed by nucleophilic substitution with 4-fluorobenzyl bromide . Key parameters affecting yield include:
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- NMR : - and -NMR are critical for verifying substitution patterns. For example, the 4-fluorobenzyl group shows characteristic aromatic splitting (e.g., doublets at δ 7.3–7.5 ppm for fluorinated protons) and methyl ester signals near δ 3.8–4.0 ppm .
- X-ray crystallography : Orthorhombic crystal systems (e.g., space group Pbcm) are reported for structurally similar indole derivatives. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts .
Q. What preliminary biological activities are associated with this compound?
While direct data on this compound is limited, structurally related indole-3-carboxylates exhibit:
- Antimicrobial activity : Analogues with fluorinated benzyl groups show moderate inhibition against bacterial strains (e.g., Staphylococcus aureus) in agar diffusion assays .
- Enzyme inhibition : Indole derivatives are explored as inhibitors of metabolic enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) via hydrophobic interactions with the fluorobenzyl moiety .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production, and what are common pitfalls?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance alkylation efficiency.
- Pitfalls : Hydrolysis of the methyl ester under basic conditions or incomplete alkylation due to steric hindrance. Use anhydrous solvents and monitor reactions via TLC .
Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?
- Weak hydrogen bonding : The indole N–H may form non-classical interactions with adjacent aromatic systems (e.g., π–π stacking or C–H···F contacts), influencing melting points and solubility .
- Packing motifs : Orthorhombic systems (Pbcm) often exhibit layered structures, which can correlate with stability under storage conditions .
Q. How can discrepancies in reported biological activity data be resolved?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluorobenzyl vs. chlorobenzyl) to isolate contributions to bioactivity .
- Standardized assays : Use consistent protocols (e.g., MIC values for antimicrobial testing) and control for compound purity (HPLC ≥95%) to reduce variability .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- DFT calculations : Model electrophilic substitution sites (e.g., C-5 of indole) for functionalization .
- Molecular docking : Predict interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
